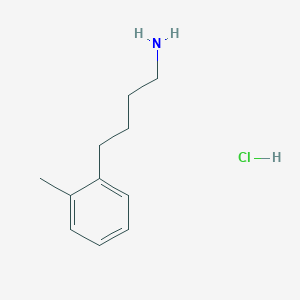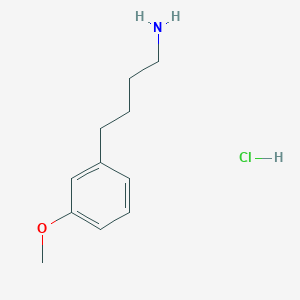
N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide: is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-methylphenylamine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve continuous synthesis techniques to optimize yield and purity. For example, the use of hydrogenation catalysts such as Cu/γ-Al2O3 can enhance the selectivity and efficiency of the reaction . Reaction parameters like temperature, pressure, and liquid hourly space velocity are carefully controlled to achieve the desired product.
化学反应分析
Types of Reactions: N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It has been shown to protect against oxidative stress by scavenging free radicals .
Medicine: The compound is investigated for its neuroprotective effects. It activates the ATF6 arm of the unfolded protein response, which helps in maintaining protein homeostasis in cells under stress .
Industry: In the industrial sector, this compound is used as a UV stabilizer in polymers and coatings to prevent degradation from ultraviolet radiation .
作用机制
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide involves its metabolic activation to form electrophilic species that covalently modify target proteins. For instance, it activates the ATF6 pathway by modifying protein disulfide isomerases (PDIs), leading to the induction of protective genes like BiP . This modification helps in restoring endoplasmic reticulum proteostasis under stress conditions.
相似化合物的比较
N-(2-hydroxy-5-methylphenyl)benzenepropanamide (AA147): Known for its neuroprotective properties and activation of the NRF2 oxidative stress response.
2-(2-hydroxy-5-methylphenyl)-1H-benzimidazole: Used in coordination chemistry and has applications in catalysis.
Uniqueness: N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide stands out due to its specific activation of the ATF6 pathway, which is not commonly observed in similar compounds. This unique mechanism makes it a valuable compound for research in neuroprotection and stress response pathways.
属性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-10(14)9(7-8)13-11(15)12(2,3)4/h5-7,14H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHBHZUNYDSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
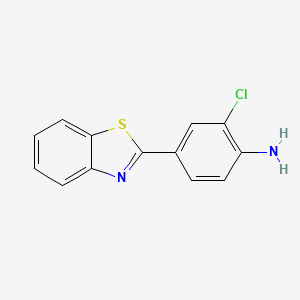
![{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B7841640.png)
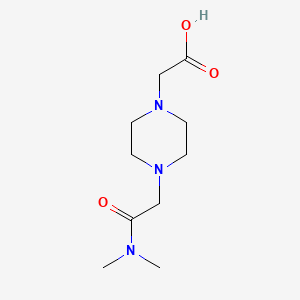
![1-[3-(Isobutyrylamino)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B7841676.png)
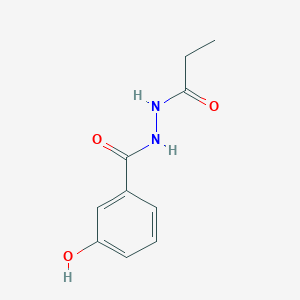
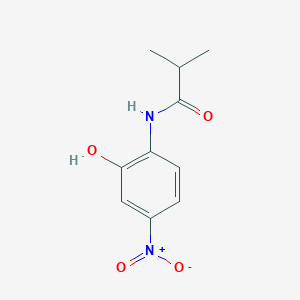
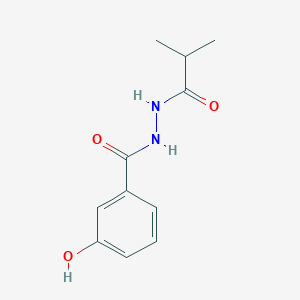
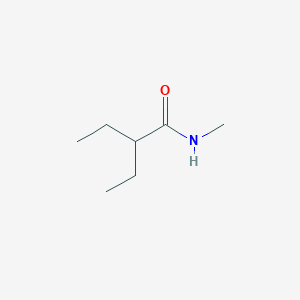
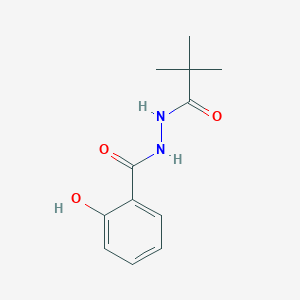
![4-fluoro-N'-[(4-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B7841721.png)
![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride](/img/structure/B7841726.png)
![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B7841735.png)
